molecular formula C19H20F3NO2 B2463634 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866008-61-9

1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No.: B2463634
CAS No.: 866008-61-9
M. Wt: 351.369
InChI Key: NDYLPENUDRORNL-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a useful research compound. Its molecular formula is C19H20F3NO2 and its molecular weight is 351.369. The purity is usually 95%.
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Properties

IUPAC Name

1-[2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-10-6-7-15(16-14(10)9-18(4,5)25-16)23-11(2)8-13(12(23)3)17(24)19(20,21)22/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYLPENUDRORNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N3C(=CC(=C3C)C(=O)C(F)(F)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Characteristics

The compound features a pyrrole ring substituted with a dimethyl group and a bulky benzofuran moiety. The trifluoroethanone group adds to its chemical reactivity and potential for various biological interactions. Its molecular formula is C20H24F3N1O1C_{20}H_{24}F_3N_1O_1 with a molecular weight of approximately 359.41 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Interaction with G Protein-Coupled Receptors (GPCRs)

  • The compound has been identified as a weak agonist for the beta-adrenergic receptor (ADRB2), suggesting potential therapeutic applications in cardiovascular diseases where modulation of adrenergic signaling is beneficial.

2. Anticancer Properties

  • Studies have shown that similar compounds within its class demonstrate cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (breast cancer) : IC50 values observed around 3.79 µM indicate promising anticancer activity .
    • NCI-H460 (lung cancer) : Compounds structurally related to this one have shown significant inhibitory effects with IC50 values ranging from 8.55 µM to 14.31 µM against various cell lines .

3. Antimicrobial Activity

Case Studies

Several case studies highlight the biological efficacy of compounds related to or structurally similar to this compound:

StudyCompound TestedCell LineIC50 Value (µM)Activity
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxic
Wei et al.Ethyl derivativesA54926Antitumor
Cankara et al.Pyrazole amidesHCT1161.6Cytotoxic

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Inhibition of key enzymes : Similar compounds have been noted to inhibit kinases such as Aurora-A and CDK2 .
  • Induction of apoptosis : Evidence suggests that related structures can trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for G protein-coupled receptors (GPCRs). Notably, it has been identified as a weak agonist for the beta-adrenergic receptor (ADRB2), which suggests potential therapeutic applications in cardiovascular diseases and conditions where modulation of adrenergic signaling is beneficial.

Case Studies

  • Cardiovascular Therapeutics : In studies focusing on adrenergic signaling pathways, compounds similar to 1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone have shown promise in treating heart conditions by modulating heart rate and contractility .
  • Anticancer Research : Preliminary studies have explored the cytotoxic properties of related compounds against various cancer cell lines. These investigations aim to assess the potential of such compounds in targeting cancerous cells while sparing healthy cells .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Pyrrole Formation : Utilizing condensation reactions to form the pyrrole ring.
  • Benzofuran Integration : Introducing the benzofuran moiety through electrophilic aromatic substitution.
  • Trifluoroacetylation : Employing trifluoroacetic anhydride to introduce the trifluoroethanone group.

These synthetic routes require careful optimization to ensure high yields and purity of the final product .

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